2,4-Hexadiyne-1,6-diol
Overview
Description
2,4-Hexadiyne-1,6-diol is a chemical compound with the linear formula HOCH2C≡CC≡CCH2OH . It has a molecular weight of 110.11 . It can be prepared from propargyl alcohol and readily undergoes polymerization when heated under vacuum or inert gas atmosphere .
Synthesis Analysis
The preparation of 2,4-Hexadiyne-1,6-diol involves reacting diacetylene with formaldehyde in the presence of a silver catalyst and water . The reaction is carried out in the presence of a polar organic solvent and in a ratio by volume of water to polar organic solvent of from 1:1 to 1:3 .
Molecular Structure Analysis
The molecular structure of 2,4-Hexadiyne-1,6-diol can be represented as HOCH2C≡CC≡CCH2OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2,4-Hexadiyne-1,6-diol readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It may be used as a starting material in the synthesis of thiarubrine A (an antibiotic) . It may also be used to synthesize disodium salt of 2,4-hexadiyne 1,6-disulfate (HDDS) .
Physical And Chemical Properties Analysis
2,4-Hexadiyne-1,6-diol has a melting point of 113-114 °C (lit.) . It is stored at a temperature of 2-8°C . Its density is 1.234±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Electronic Spectra and Polarization Measurements
- Application: Electronic spectra analysis in crystalline state.
- Details: The electronic absorption spectra of 2,4-hexadiyne-1,6-diol and related compounds were measured in a single crystalline state with polarized light. This study provided insights into the electronic transitions of these molecules (Takabe, Tanaka, & Tanaka, 1974).
Solid-State Thermal Polymerization
- Application: Polymerization process study.
- Details: Research on the solid-state thermal polymerization of 2,4-hexadiyne-1,6-diol revealed that it polymerizes readily under certain conditions, with X-ray diffraction showing changes during polymerization. This study contributed to understanding the polymerization mechanisms and phases (Bloor & Stevens, 1977).
Optical Absorption at Low Temperatures
- Application: Low-temperature crystal spectrum analysis.
- Details: The low-temperature crystal spectrum of 2,4-hexadiyne-1,6-diol was examined, with findings aiding in the understanding of its electronic structure and exciton splitting (Kawaoka, 1976).
ESCA Spectra Analysis
- Application: Electronic spectroscopy of polymers.
- Details: ESCA spectra of 2,4-hexadiyne-1,6-diol and its derivatives were analyzed to understand the valence states and ionization energy changes upon polymerization (Knecht & Bässler, 1978).
Synthetic Methods for Diols with Enyne Functions
- Application: Development of synthetic methods in organic chemistry.
- Details: A study developed a highly selective method for synthesizing 1,6-diols with enyne functions, enhancing the understanding of organoindium reagents in chemistry (Kim, Lee, Seomoon, & Lee, 2007).
Electric Field Effects on Polydiacetylenes
- Application: Analyzing effects on excitons and susceptibility.
- Details: This research focused on the effects of electric fields on excitons in polydiacetylenes, contributing to the understanding of non-linear susceptibility in polymer crystals (Weiser, 1992).
Chemical Vapor Deposition Polymerization
- Application: Polymerization on substrates.
- Details: The study of polymerization of 2,4-hexadiyn-1,6-diol by chemical vapor deposition without transition metal catalysis, providing insights into the formation of homogeneous thin films and their structural properties (Lee, Kim, Suh, & Shim, 1996).
Safety And Hazards
properties
IUPAC Name |
hexa-2,4-diyne-1,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMQYKBAZRDVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC#CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32760-02-4 | |
Record name | 2,4-Hexadiyne-1,6-diol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32760-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50184400 | |
Record name | Hexa-2,4-diyne-1,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Hexadiyne-1,6-diol | |
CAS RN |
3031-68-3 | |
Record name | 2,4-Hexadiyne-1,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3031-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetylene glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11686 | |
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Record name | Hexa-2,4-diyne-1,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-2,4-diyne-1,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.283 | |
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Record name | DIACETYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EGG3KXZ3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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